C20H16Cl2N6OS
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Overview
Description
The compound with the molecular formula C20H16Cl2N6OS is a complex organic molecule that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of chlorine, nitrogen, sulfur, and oxygen atoms, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C20H16Cl2N6OS typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Intermediate Compounds: Initial steps often involve the formation of intermediate compounds through reactions such as halogenation, nitration, and sulfonation.
Coupling Reactions: These intermediates are then subjected to coupling reactions, such as Suzuki or Heck coupling, to form the core structure of the compound.
Final Modifications:
Industrial Production Methods
Industrial production of This compound requires optimization of reaction conditions to ensure high yield and purity. This often involves:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of temperature and pressure to favor desired reactions.
Purification Techniques: Advanced purification techniques such as recrystallization, chromatography, and distillation to obtain the final product in pure form.
Chemical Reactions Analysis
Types of Reactions
C20H16Cl2N6OS: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The presence of chlorine atoms allows for nucleophilic substitution reactions, where chlorine can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols; reactions usually conducted in polar solvents under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer double bonds or functional groups.
Substitution: Substituted compounds with new functional groups replacing chlorine atoms.
Scientific Research Applications
C20H16Cl2N6OS: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism by which C20H16Cl2N6OS exerts its effects is complex and involves multiple molecular targets and pathways. Key aspects include:
Molecular Targets: The compound may interact with specific enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways Involved: It can influence various signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to C20H16Cl2N6OS include those with analogous structures or functional groups, such as:
C20H16Cl2N6O: A compound with a similar core structure but lacking sulfur.
C20H16Cl2N6S: A compound with similar chlorine and nitrogen content but different oxygenation state.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and atoms, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C20H16Cl2N6OS |
---|---|
Molecular Weight |
459.4 g/mol |
IUPAC Name |
2,6-dichloro-N-[1-methyl-2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]benzimidazol-5-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H16Cl2N6OS/c1-11-7-8-23-20(24-11)30-10-17-26-14-9-12(3-5-15(14)28(17)2)25-19(29)13-4-6-16(21)27-18(13)22/h3-9H,10H2,1-2H3,(H,25,29) |
InChI Key |
URHCEPHRBRYQJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=NC3=C(N2C)C=CC(=C3)NC(=O)C4=C(N=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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